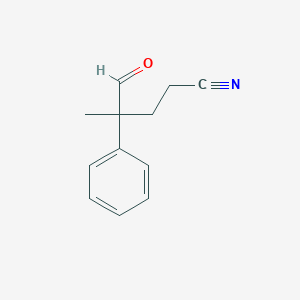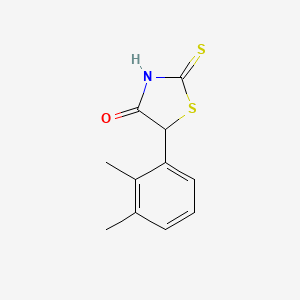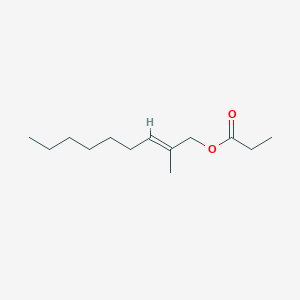
(2E)-2-methyl-2-nonenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-methyl-2-nonenyl propionate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular compound has a unique structure that contributes to its distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-2-nonenyl propionate typically involves the esterification reaction between (2E)-2-methyl-2-nonen-1-ol and propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(2E)-2-methyl-2-nonen-1-ol+propionic acidH2SO4(2E)-2-methyl-2-nonenyl propionate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-methyl-2-nonenyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: (2E)-2-methyl-2-nonen-1-ol and propionic acid.
Reduction: (2E)-2-methyl-2-nonen-1-ol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
(2E)-2-methyl-2-nonenyl propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of (2E)-2-methyl-2-nonenyl propionate involves its interaction with specific molecular targets. In biological systems, esters like this compound can interact with enzymes, leading to hydrolysis and the release of the corresponding alcohol and acid. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl propionate: Similar ester structure but with an ethyl group instead of a nonenyl group.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Butyl acetate: An ester with a butyl group and acetic acid.
Uniqueness
(2E)-2-methyl-2-nonenyl propionate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a double bond contribute to its unique fragrance and reactivity compared to shorter-chain esters.
Eigenschaften
CAS-Nummer |
59916-27-7 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
[(E)-2-methylnon-2-enyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-15-13(14)5-2/h10H,4-9,11H2,1-3H3/b12-10+ |
InChI-Schlüssel |
WERYNZAGVCKEMT-ZRDIBKRKSA-N |
Isomerische SMILES |
CCCCCC/C=C(\C)/COC(=O)CC |
Kanonische SMILES |
CCCCCCC=C(C)COC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



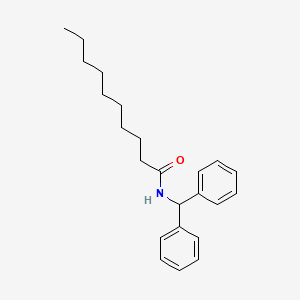

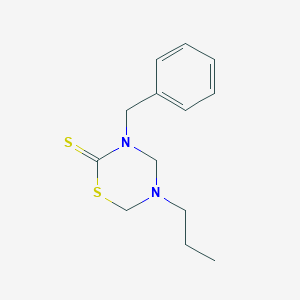

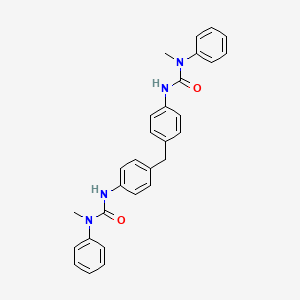

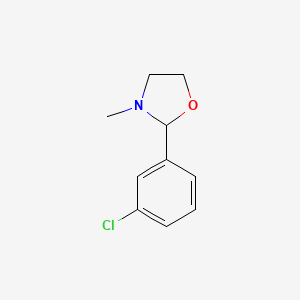


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
